N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
Description
N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE: is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This particular compound features a cyclopropanecarboxamide group attached to a thiadiazole ring, which is further substituted with a 3,4-dichlorophenylmethylsulfanyl group.
Properties
Molecular Formula |
C13H11Cl2N3OS2 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H11Cl2N3OS2/c14-9-4-1-7(5-10(9)15)6-20-13-18-17-12(21-13)16-11(19)8-2-3-8/h1,4-5,8H,2-3,6H2,(H,16,17,19) |
InChI Key |
QVKZZSOHYRCCLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.
Introduction of 3,4-Dichlorophenylmethylsulfanyl Group: This step involves the reaction of the thiadiazole derivative with 3,4-dichlorobenzyl chloride in the presence of a base to form the 3,4-dichlorophenylmethylsulfanyl-substituted thiadiazole.
Attachment of Cyclopropanecarboxamide Group: The final step involves the reaction of the substituted thiadiazole with cyclopropanecarboxylic acid chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the phenyl ring can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or primary amines.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential use in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE: can be compared with other thiadiazole derivatives:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.
5-(3,4-Dichlorophenyl)-1,3,4-thiadiazole-2-amine: Studied for its anticancer activity.
5-(4-Methoxyphenyl)-1,3,4-thiadiazole-2-sulfonamide: Investigated for its antiviral properties.
The uniqueness of N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE lies in its specific substitution pattern and the presence of the cyclopropanecarboxamide group, which may confer unique biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
